2-(2,5-Dichloro-pyrimidin-4-ylamino)-N-ethyl-benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicinal chemistry, agrochemicals, and materials science . This compound, in particular, has garnered interest due to its potential pharmacological properties.
Vorbereitungsmethoden
The synthesis of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide typically involves the reaction of 2,5-dichloropyrimidine with an appropriate amine under specific conditions. One common method includes the use of nucleophilic substitution reactions where the chlorine atoms in the pyrimidine ring are replaced by the amino group . Industrial production methods often involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve high yields and purity .
Analyse Chemischer Reaktionen
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Suzuki coupling reactions can be used to introduce aryl groups into the pyrimidine ring.
Wissenschaftliche Forschungsanwendungen
2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of anticancer agents, antimicrobial agents, and anti-inflammatory drugs.
Biological Research: The compound is studied for its potential to inhibit specific enzymes and proteins involved in various diseases.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function . This inhibition can lead to various therapeutic effects, such as reducing inflammation or inhibiting the growth of cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide include other pyrimidine derivatives such as:
2,4-dichloropyrimidine: Known for its use in the synthesis of medicinally important compounds.
2,5-dichloropyridine: Used in cross-coupling reactions to introduce aryl groups.
4-amino-2,6-dichloropyridine: Utilized in the synthesis of various organic compounds.
The uniqueness of 2-[(2,5-dichloro-4-pyrimidinyl)amino]-n-ethylbenzamide lies in its specific substitution pattern and the presence of the ethylbenzamide group, which can impart distinct pharmacological properties compared to other pyrimidine derivatives .
Eigenschaften
Molekularformel |
C13H12Cl2N4O |
---|---|
Molekulargewicht |
311.16 g/mol |
IUPAC-Name |
2-[(2,5-dichloropyrimidin-4-yl)amino]-N-ethylbenzamide |
InChI |
InChI=1S/C13H12Cl2N4O/c1-2-16-12(20)8-5-3-4-6-10(8)18-11-9(14)7-17-13(15)19-11/h3-7H,2H2,1H3,(H,16,20)(H,17,18,19) |
InChI-Schlüssel |
ALNPXJKDQKRBSU-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=CC=C1NC2=NC(=NC=C2Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.